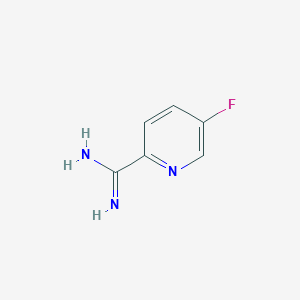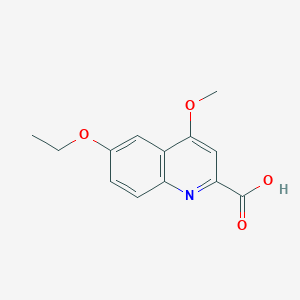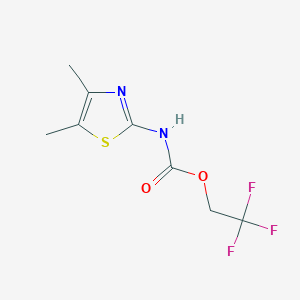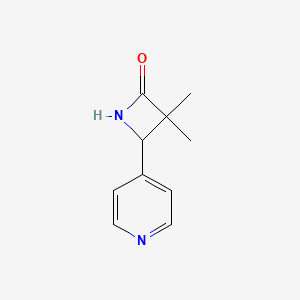![molecular formula C11H17ClN4 B1442547 (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride CAS No. 1324071-39-7](/img/structure/B1442547.png)
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride
Descripción general
Descripción
“(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been analyzed using various methods. For instance, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazolopyridine derivatives can undergo a variety of chemical reactions. For example, the cyclisation of bis-triazolyl alkanes with various amino acids produced bis- [1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives can be analyzed using various spectroscopic techniques. For example, the FTIR and FT-Raman spectra of a new triazolopyridine derivative were recorded and analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Aplicaciones Científicas De Investigación
Antiviral and Antimicrobial Activities
- Scientific Field : Medicinal Chemistry
- Summary of Application : Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .
- Methods of Application : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Results or Outcomes : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Pharmacological Potentials
- Scientific Field : Pharmacology
- Summary of Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Methods of Application : The synthesis and pharmacological activities recorded in the current literature for triazole derivatives .
- Results or Outcomes : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .
Optical Properties
- Scientific Field : Material Science
- Summary of Application : The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo [4,3- a ]pyridin-3-amine) are described . This compound could have potential applications in the field of material science due to its unique optical properties .
- Methods of Application : The FTIR and FT-Raman spectra of the compound were recorded and analyzed .
- Results or Outcomes : The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .
Dual c-Met/VEGFR-2 Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives were designed and synthesized, and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
- Methods of Application : The compounds were synthesized and their inhibitory activities were evaluated .
- Results or Outcomes : The most promising compound exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .
Antibacterial Activities
- Scientific Field : Microbiology
- Summary of Application : The antibacterial activities of fifteen newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested .
- Methods of Application : The compounds were synthesized and their antibacterial activities were tested using the microbroth dilution method .
- Results or Outcomes : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Fatty Acid-Binding Proteins (FABPs) Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Potential Biological Activity
- Scientific Field : Biochemistry
- Summary of Application : Due to the presence of the fused [1,2,4]triazole hetaryl pharmacophore fragment and a phosphoryl group in the obtained compounds they are of great interest as promising substances with potential biological activity .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Metal–Organic Frameworks
- Scientific Field : Material Science
- Summary of Application : Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H -1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Methods of Application : The compounds were synthesized hydrothermally and their structures were characterized by single-crystal X-ray diffraction .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
Safety and hazards associated with triazolopyridine derivatives can vary. For instance, some compounds may exhibit cytotoxicity at certain concentrations . Specific hazard statements for related compounds include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Direcciones Futuras
The future directions in the research of triazolopyridine derivatives are promising. Given their versatile biological activities, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems , suggesting potential areas for future exploration.
Propiedades
IUPAC Name |
5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;/h3,5,7,9H,1-2,4,6,8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOMSKNYEVQJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)

amine hydrochloride](/img/structure/B1442468.png)
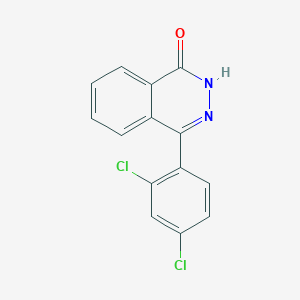
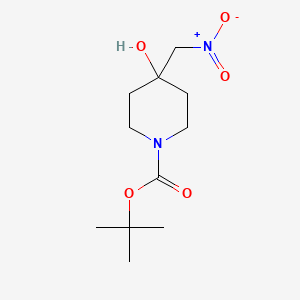
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

